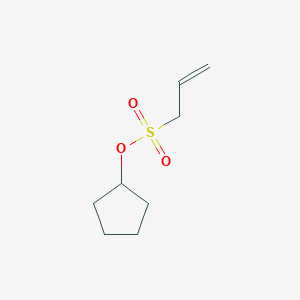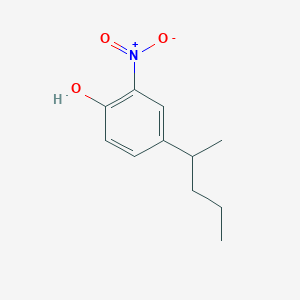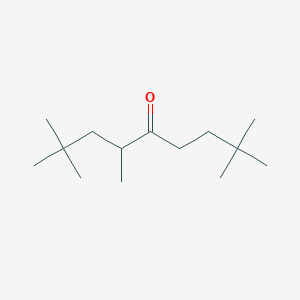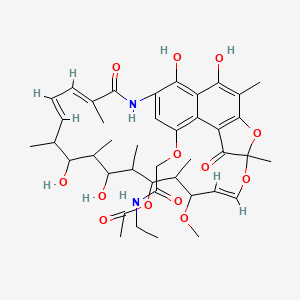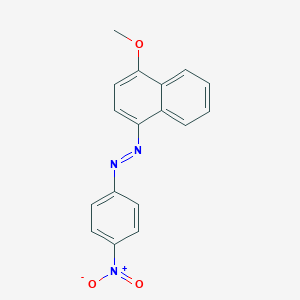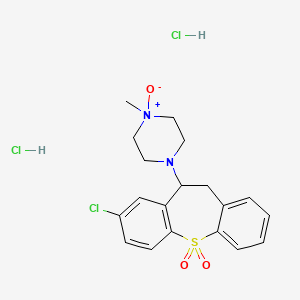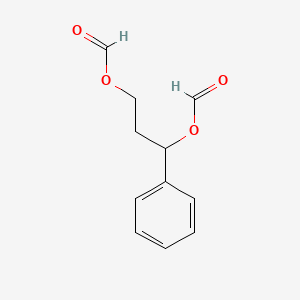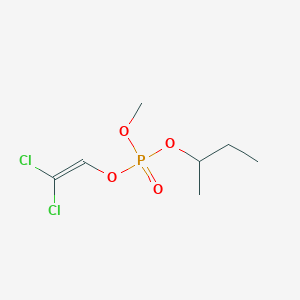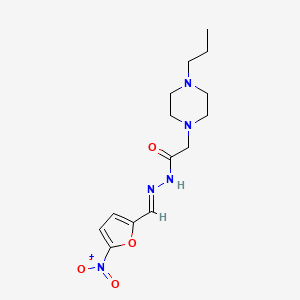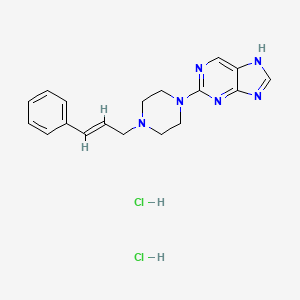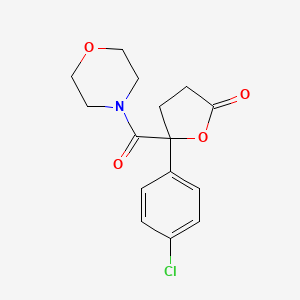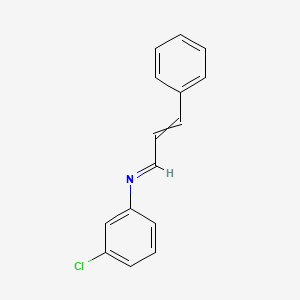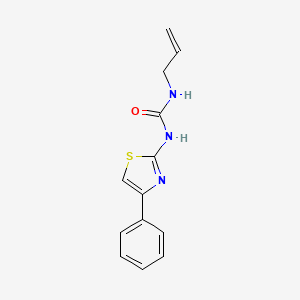
Urea, N-(4-phenyl-2-thiazolyl)-N'-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- is a compound that belongs to the class of urea derivatives It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- typically involves the reaction of 2-aminothiazole with an appropriate isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- involves its interaction with specific molecular targets. For example, in its role as an antibacterial agent, it inhibits bacterial cell wall biosynthesis by targeting enzymes involved in this process. In cancer research, it has been shown to inhibit kinases such as C-RAF and FLT3, which are involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-(4-pyridyl)urea
- N,N’-diphenylurea
- N-(3-fluorophenyl)-N’-(2-thiazolyl)urea
Uniqueness
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- stands out due to its unique thiazole ring structure, which imparts specific chemical and biological properties. Compared to other similar compounds, it has shown superior antibacterial and anticancer activities, making it a valuable compound for further research and development .
Properties
CAS No. |
39893-79-3 |
|---|---|
Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C13H13N3OS/c1-2-8-14-12(17)16-13-15-11(9-18-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H2,14,15,16,17) |
InChI Key |
HORGSNQHIVHCNG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
